molecular formula C17H17N5O4 B2590156 3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034269-03-7

3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2590156
CAS No.: 2034269-03-7
M. Wt: 355.354
InChI Key: KPEBBWJLKOYFNT-UHFFFAOYSA-N
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Description

3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is a synthetic organic compound with a complex structure, featuring multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions:: The preparation of 3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic synthesis, starting from readily available precursors. Key steps include:

  • Formation of the quinazolinone ring: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

  • Attachment of the azetidinone moiety: This step may involve nucleophilic substitution reactions, utilizing azetidinone precursors.

  • Incorporation of the imidazolidinedione ring: This often requires the use of urea derivatives under controlled conditions.

Industrial Production Methods:: On an industrial scale, the synthesis might involve optimized reaction conditions, such as:

  • Catalysts: Utilization of specific catalysts to improve yield and selectivity.

  • Solvents: Selection of suitable solvents to facilitate the reactions and ensure product purity.

  • Temperature and Pressure: Precise control over reaction temperature and pressure to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:: 3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

  • Oxidation: The quinazolinone ring can be oxidized using agents like hydrogen peroxide.

  • Reduction: Reduction of the imidazolidinedione ring may be achieved with reducing agents like sodium borohydride.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur on the azetidinone and quinazolinone rings.

Common Reagents and Conditions::
  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Solvents: Organic solvents like dichloromethane, ethanol.

  • Temperatures: Reactions often require controlled temperatures, ranging from -10°C to 100°C.

Major Products:: Reactions can yield various products, depending on conditions. For example:

  • Oxidation: Converts quinazolinone to quinazoline N-oxides.

  • Reduction: Converts imidazolidinedione to hydroxyimides.

  • Substitution: Yields substituted azetidinones and quinazolinones.

Scientific Research Applications

This compound has shown potential in diverse research fields:

Chemistry::
  • Catalysis: Used as a ligand in catalytic systems.

Biology::
  • Antimicrobial Agents: Studied for antimicrobial properties.

Medicine::
  • Pharmaceutical Development: Potential as a drug candidate for treating various diseases.

Industry::
  • Materials Science: Application in the development of advanced materials.

Mechanism of Action

The compound's mechanism of action involves interactions with molecular targets, such as enzymes and receptors.

Molecular Targets::
  • Enzymes: Inhibition of specific enzymes involved in disease pathways.

  • Receptors: Binding to receptors, modulating their activity.

Pathways::
  • Signal Transduction: Altering signaling pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds::

  • 4-oxoquinazolin-3(4H)-yl derivatives.

  • Azetidin-3-yl containing compounds.

  • Imidazolidine-2,4-dione derivatives.

Uniqueness:: This compound's uniqueness lies in its combined structural features, leading to distinct chemical properties and biological activities.

Properties

IUPAC Name

3-[1-[3-(4-oxoquinazolin-3-yl)propanoyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c23-14(21-8-11(9-21)22-15(24)7-18-17(22)26)5-6-20-10-19-13-4-2-1-3-12(13)16(20)25/h1-4,10-11H,5-9H2,(H,18,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEBBWJLKOYFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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